Product packaging for Clobetasone 17-Butyrate-d7(Cat. No.:)

Clobetasone 17-Butyrate-d7

Cat. No.: B1158078
M. Wt: 486.02
Attention: For research use only. Not for human or veterinary use.
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Description

Clobetasone 17-Butyrate-d7 is a deuterium-labeled stable isotope of clobetasone butyrate, intended for use as an internal standard in quantitative mass spectrometry-based assays. This high-purity compound is specifically designed for research applications, particularly in analytical method development and bioanalytical studies, to ensure accurate and reliable measurement of the non-deuterated parent drug in complex biological matrices. The parent compound, clobetasone butyrate, is a topical corticosteroid that acts as a glucocorticoid receptor agonist . Its therapeutic mechanism involves binding to cytoplasmic glucocorticoid receptors, which then translocate to the cell nucleus to modulate the transcription of genes involved in inflammation and immune response . This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins, resulting in reduced redness, swelling, and itching . Clobetasone is used to treat steroid-responsive dermatoses such as eczema and dermatitis . This compound provides critical value in pharmaceutical research by enabling precise quantification of the native drug in studies investigating its absorption, distribution, metabolism, and excretion (ADME). The deuterium label introduces a distinct mass shift from the non-labeled compound, facilitating clear differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material according to their institution's guidelines for laboratory chemicals.

Properties

Molecular Formula

C₂₆H₂₅D₇ClFO₅

Molecular Weight

486.02

Synonyms

(16β)-21-Chloro-9-fluoro-16-methyl-17-(1-oxobutoxy-7)pregna-1,4-diene-3,11,20-trione;  CCl 5537-d7;  Clobetasone-d7 17-Butyrate;  Emovate-d7;  Eumovate-d7;  GR 2/1214-d7;  Kindavate-d7;  Molivate-d7;  SN 203-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Clobetasone 17 Butyrate D7

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation in Steroidal Structures

The introduction of deuterium into steroidal frameworks requires strategic synthetic planning to achieve high isotopic enrichment at specific molecular positions. For Clobetasone (B1204786) 17-Butyrate-d7, the focus of deuteration is the 17-butyrate side chain.

Regioselective Deuteration Strategies for Clobetasone 17-Butyrate-d7

The regioselective deuteration of the butyrate (B1204436) group is paramount to the synthesis of this compound. A common and effective strategy involves the use of a deuterated building block, specifically deuterated butyric acid or its activated derivatives. This approach ensures that the deuterium atoms are exclusively located on the butyrate chain, preserving the integrity of the core steroidal structure.

A plausible synthetic route commences with the esterification of the Clobetasone parent molecule with a deuterated butyrylating agent. The Clobetasone starting material possesses a free hydroxyl group at the 17-position, which is the target for this esterification. The deuterated butyrylating agent, typically butyric-d7 acid or butyryl-d7 chloride, is prepared separately. The synthesis of butyric-d7 acid can be achieved through various established methods, such as the reduction of crotonic acid with deuterium gas over a catalyst, followed by further deuteration steps.

The esterification reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent. The reaction proceeds via the activation of the deuterated butyric acid, followed by nucleophilic attack from the 17-hydroxyl group of Clobetasone.

Multi-step Organic Synthesis and Purification Techniques

The synthesis of this compound is a multi-step process that requires careful purification at each stage to ensure the final product's high purity. Following the esterification reaction, the crude product is typically a mixture containing the desired deuterated steroid, unreacted starting materials, and by-products from the coupling reagents.

Initial purification often involves a liquid-liquid extraction to remove water-soluble impurities. This is followed by column chromatography, a cornerstone technique in steroid purification. The choice of stationary and mobile phases is critical for achieving good separation. Normal-phase chromatography using silica (B1680970) gel is frequently employed, with a gradient elution system of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

For achieving high-purity this compound suitable for use as an analytical standard, further purification by preparative high-performance liquid chromatography (HPLC) may be necessary. Reverse-phase HPLC, with a C18 column and a mobile phase of methanol (B129727) and water, is a common choice for the final purification step.

Evaluation of Synthetic Yield and Isotopic Enrichment

The isotopic enrichment is a measure of the percentage of deuterium incorporation in the final molecule. It is crucial that the isotopic enrichment is high, typically above 98%, for the compound to be effective as an internal standard. The isotopic enrichment is determined using high-resolution mass spectrometry (HRMS), which can distinguish between the deuterated and non-deuterated species.

ParameterTypical Value
Synthetic Yield 60-80%
Isotopic Enrichment >98%
Chemical Purity (by HPLC) >99%

Advanced Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the structure, purity, and isotopic labeling of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of the deuterium atoms. While deuterium itself is not directly observed in ¹H NMR, the absence of proton signals at the deuterated positions provides strong evidence of successful deuteration.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the butyrate chain would be absent or significantly diminished. Specifically, the signals for the α, β, and γ protons of the butyrate moiety would not be observed. The remaining signals corresponding to the steroidal backbone should remain unchanged compared to the non-deuterated Clobetasone 17-Butyrate, confirming the regioselectivity of the deuteration.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing definitive confirmation of their presence and location within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity and confirming the molecular weight of this compound. The high resolving power of HRMS allows for the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can distinguish it from the unlabeled compound and other potential impurities.

The theoretical molecular weight of Clobetasone 17-Butyrate is 478.99 g/mol , while that of this compound is approximately 486.02 g/mol . pharmaffiliates.com HRMS analysis would show a molecular ion peak corresponding to the mass of the d7-labeled compound. The isotopic distribution pattern of this peak can be compared to the theoretical pattern to confirm the number of deuterium atoms incorporated. The absence of a significant peak at the mass of the unlabeled compound confirms high isotopic purity.

TechniquePurposeExpected Result for this compound
¹H NMR Confirm location of deuteriumAbsence of signals for butyrate chain protons
²H NMR Direct detection of deuteriumSignals corresponding to deuterons on the butyrate chain
HRMS Determine molecular weight and isotopic purityMolecular ion peak at m/z corresponding to C₂₆H₂₅D₇ClFO₅

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to assess the chemical purity of this compound. mdpi.com This method separates the labeled compound from any potential impurities, which may include starting materials, by-products from the synthesis, or degradation products. eurjchem.comresearchgate.net Since deuteration typically does not significantly alter the chromatographic retention time under reversed-phase conditions, established HPLC methods for the non-labeled Clobetasone 17-Butyrate can be readily adapted. nih.gov

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is generally employed for the quantitative determination and purity assessment of clobetasone butyrate in bulk and pharmaceutical forms. eurjchem.comeurjchem.com The analysis is typically performed using a C18 column with a mobile phase consisting of a mixture of organic solvent (like methanol or acetonitrile) and water. eurjchem.comnih.gov Detection is commonly carried out using a UV detector at a wavelength where the corticosteroid exhibits maximum absorbance, often around 240 nm. eurjchem.comeurjchem.com

The chemical purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. eurjchem.com For this compound, the HPLC analysis ensures that the material is free from other chemical entities, which is critical for its use as an internal standard where purity directly impacts the accuracy of quantitative measurements. researchgate.net

Interactive Table: Typical HPLC Parameters for Clobetasone Butyrate Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 84:16 v/v) eurjchem.com
Flow Rate 1.0 mL/min eurjchem.comeurjchem.com
Detection Wavelength 240 nm eurjchem.comeurjchem.com
Injection Volume 20 µL eurjchem.comresearchgate.net
Column Temperature Ambient or controlled (e.g., 27 °C) eurjchem.com
Retention Time Approximately 4 minutes eurjchem.com

Interactive Table: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )
Clobetasone 17-ButyrateC₂₆H₃₂ClFO₅478.19223 drugbank.com
This compoundC₂₆H₂₅D₇ClFO₅485.23485 (Calculated)

Clobetasone 17 Butyrate D7 As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. Clobetasone (B1204786) 17-Butyrate-d7 is an exemplary internal standard for this purpose. Because it is chemically identical to clobetasone 17-butyrate, it behaves the same way during extraction, derivatization, and chromatographic separation. Any sample loss or degradation that affects the analyte will equally affect the deuterated standard. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference from the deuterium (B1214612) atoms. By measuring the ratio of the analyte to the internal standard, a highly accurate quantification can be achieved.

Integration of Clobetasone 17-Butyrate-d7 into Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique in bioanalysis due to its high sensitivity and specificity. eurjchem.com When analyzing complex biological samples, LC-MS/MS can effectively separate the analyte from matrix components before detection. eurjchem.com The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS. It co-elutes with the unlabeled analyte, meaning it experiences the same chromatographic conditions and potential for ion suppression or enhancement in the mass spectrometer's source. nih.gov This co-elution ensures that any variations in the ionization efficiency are corrected for, leading to more reliable and reproducible results. The high specificity of LC-MS/MS allows for the precise quantification of low-concentration analytes in complex matrices. google.com

Role in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for corticosteroid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives. In GC-MS, a stable isotope internal standard like this compound is crucial for correcting variability in the derivatization process and potential sample loss during injection. nih.gov Similar to LC-MS/MS, the deuterated standard co-elutes with the analyte, providing a reliable means of quantification by correcting for variations in the analytical process. nih.gov

Quantification of Analytes in Complex In Vitro and Ex Vivo Biological Matrices

The quantification of drugs and their metabolites in biological matrices such as plasma, serum, urine, and tissue homogenates presents significant analytical challenges due to the presence of endogenous compounds that can interfere with the analysis. nih.gov The use of this compound as an internal standard helps to mitigate these "matrix effects". nih.gov Because the internal standard is added at the beginning of the sample preparation process, it accounts for variability in extraction recovery and other sample handling steps. This is critical for ensuring that the final calculated concentration of the analyte is accurate, regardless of the complexity of the biological matrix.

Method Validation and Quality Control in Analytical Chemistry

For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its performance characteristics. europa.eueuropa.eu The European Medicines Agency (EMA) and other regulatory bodies provide guidelines for the validation of bioanalytical methods. europa.eu The use of a stable isotope-labeled internal standard like this compound is a key component in achieving the stringent requirements for accuracy, precision, and linearity.

Assessment of Accuracy, Precision, and Linearity Using this compound

A bioanalytical method's performance is evaluated based on several key parameters, including accuracy, precision, and linearity. eurjchem.comresearchgate.net

Accuracy refers to how close the measured concentration is to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery. eurjchem.com

Precision measures the degree of scatter or variability between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). eurjchem.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is demonstrated by a high correlation coefficient (r²) for the calibration curve. eurjchem.comresearchgate.net

The following tables provide illustrative data on the performance of bioanalytical methods for corticosteroids, demonstrating the levels of accuracy and precision that can be achieved with the use of appropriate internal standards.

Method Accuracy Data

Spiked Concentration (ng/mL)Measured Concentration (Mean, n=5)Accuracy (% Recovery)
5.04.9599.0%
50.051.5103.0%
500.0490.098.0%

Method Precision Data

Concentration LevelIntra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Low QC (10 ng/mL)4.5%5.2%
Mid QC (100 ng/mL)3.8%4.1%
High QC (800 ng/mL)2.9%3.5%

Ensuring Analytical Reproducibility and Inter-laboratory Comparability

The use of a stable isotope internal standard like this compound is fundamental to ensuring the reproducibility of an analytical method. By correcting for variations in sample preparation and instrument response, it allows for consistent results to be obtained over time and across different analytical runs. This is also critical for achieving inter-laboratory comparability, where different laboratories must be able to produce equivalent results when analyzing the same samples. The robustness of methods employing isotope dilution makes them highly transferable and reliable for large-scale clinical and preclinical studies.

Development of Certified Reference Materials for Corticosteroid Analysis

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy, traceability, and comparability of analytical measurements. dshs-koeln.de In the field of corticosteroid analysis, CRMs are essential for the calibration of analytical instruments, the validation of new analytical methods, and for quality control purposes in clinical and research laboratories. The development of a CRM for a corticosteroid like Clobetasone 17-Butyrate would involve the use of a highly pure and well-characterized primary standard, with its certified value often established using a definitive method such as isotope dilution mass spectrometry (IDMS). dshs-koeln.de

The availability of a stable isotope-labeled compound like this compound is a prerequisite for the application of IDMS in the certification process. IDMS is a primary ratio method that allows for highly accurate and precise measurements of the amount of a substance. The principle of IDMS involves adding a known amount of the isotopically labeled compound (the "spike") to a known amount of the material to be certified. After allowing the labeled and unlabeled compounds to equilibrate, the mixture is analyzed by mass spectrometry to determine the altered isotopic ratio. This ratio, along with the known amount of the spike, allows for the highly accurate calculation of the concentration of the analyte in the original material.

The development of a CRM for Clobetasone 17-Butyrate would follow a rigorous process, including:

Synthesis and Purification: High-purity Clobetasone 17-Butyrate would be synthesized and extensively purified to remove any impurities that could interfere with the certification measurements.

Characterization: The purified material would be thoroughly characterized to confirm its identity and assess its purity using a variety of analytical techniques (e.g., NMR, LC-MS, elemental analysis).

Value Assignment: The certified value for the concentration or purity of the CRM would be assigned based on the results of measurements from one or more primary methods, such as IDMS using this compound.

Uncertainty Estimation: A comprehensive uncertainty budget would be established, taking into account all potential sources of uncertainty in the characterization and value assignment process.

Homogeneity and Stability Studies: The homogeneity of the CRM batch would be assessed to ensure that each unit is representative of the whole. Stability studies would also be conducted to determine the shelf-life and appropriate storage conditions.

The availability of deuterated steroid reference materials is crucial for accurate quantification and for monitoring method recovery and assay bias. dshs-koeln.de While specific CRMs for Clobetasone 17-Butyrate are not prominently listed in public databases, the framework for their development is well-established within the broader context of steroid hormone analysis.

The following table illustrates the typical information that would be provided on a certificate of analysis for a hypothetical Clobetasone 17-Butyrate CRM developed using this compound in the certification process.

PropertyCertified ValueUncertaintyMethod of Certification
Purity (mass fraction) 99.85 %± 0.05 %Isotope Dilution Mass Spectrometry (IDMS)
Identity ConfirmedN/A¹H NMR, ¹³C NMR, Mass Spectrometry
Homogeneity HomogeneousN/AStatistical analysis of inter-unit variance
Stability Stable for 24 months at specified conditionsN/ALong-term stability studies

Investigative Studies of Clobetasone 17 Butyrate D7 in Biochemical Pathways and Mechanistic Elucidation

In Vitro Biotransformation and Metabolic Pathway Elucidation

In vitro models are essential for predicting the metabolic fate of a drug candidate in humans. The use of Clobetasone (B1204786) 17-Butyrate-d7 in such systems would provide significant advantages in identifying and tracking its metabolic products.

Identification of Metabolites via Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a primary analytical technique for metabolite identification. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and structural elucidation of drug metabolites from complex biological matrices. The fragmentation pattern of a molecule in a mass spectrometer is unique and provides a fingerprint for its identification.

In the case of Clobetasone 17-Butyrate-d7, the seven deuterium (B1214612) atoms would result in a predictable increase in its molecular weight compared to the non-deuterated parent compound. This mass shift would be retained in its metabolites, making them readily distinguishable from endogenous compounds and metabolites of the non-deuterated drug. The analysis of the fragmentation patterns of these deuterated metabolites would help in pinpointing the exact sites of metabolic modification.

Table 1: Hypothetical Mass Spectrometry Data for Clobetasone 17-Butyrate and its d7-Analog

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)
Clobetasone 17-Butyrate479.2371.1343.1
This compound486.2378.1350.1

This table presents hypothetical data for illustrative purposes.

Tracing Metabolic Fates and Enzyme-Catalyzed Reactions Using Deuterated Tracers

Deuterated compounds like this compound serve as excellent tracers in metabolic studies. osti.gov The deuterium label does not significantly alter the compound's chemical properties, allowing it to follow the same metabolic pathways as its non-deuterated counterpart. By tracking the appearance of the deuterium-labeled metabolites over time, researchers can map the sequence of metabolic reactions and determine the relative importance of different pathways.

For instance, if a primary metabolite is observed with the d7 label intact, it indicates that the butyrate (B1204436) side chain was not the initial site of metabolism. Conversely, if a metabolite is detected with a loss of the deuterated butyrate group, it points towards hydrolysis as a key metabolic step.

Studies on Metabolic Stability in Subcellular Fractions (e.g., Microsomes, Cytosol)

The metabolic stability of a drug is a critical parameter that influences its half-life and duration of action. springernature.com This is often assessed in vitro using subcellular fractions such as liver microsomes and cytosol, which contain various drug-metabolizing enzymes. nih.gov

By incubating this compound with these fractions and monitoring its disappearance over time, its metabolic stability can be quantified. The use of the deuterated form aids in accurate quantification by mass spectrometry, as it can be easily distinguished from any potential interfering substances in the complex biological matrix.

Table 2: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (min)% Remaining this compound
0100
585
1560
3035
6010

This table presents hypothetical data for illustrative purposes.

Enzyme Kinetic Studies and Kinetic Isotope Effects (KIE)

The incorporation of deuterium into a molecule can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect can be a powerful tool for elucidating enzyme mechanisms and identifying rate-limiting steps.

Measurement of Primary and Secondary Kinetic Isotope Effects with this compound

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. A secondary KIE occurs when the isotope is not directly involved in bond breaking but its presence influences the vibrational modes of the transition state.

By comparing the rate of metabolism of Clobetasone 17-Butyrate with that of its d7-analog, researchers could measure the KIE. A significant KIE (typically >1.5) would suggest that a carbon-hydrogen bond at one of the deuterated positions is being cleaved in the rate-limiting step of the metabolic reaction. The absence of a significant KIE would imply that other steps, such as binding to the enzyme, are rate-limiting.

Elucidation of Rate-Limiting Steps in Steroidogenic Enzyme Reactions

Steroidogenic enzymes are responsible for the synthesis and metabolism of steroid hormones. Understanding the rate-limiting steps in these enzymatic reactions is crucial for predicting drug-drug interactions and designing more effective therapeutic agents.

Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms

The use of deuterated substrates like this compound is a cornerstone in the study of enzyme kinetics and reaction mechanisms. The presence of deuterium can induce a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier isotope. This phenomenon is invaluable for determining the rate-limiting steps in enzymatic reactions.

In the context of Clobetasone 17-Butyrate metabolism, which is primarily hepatic, cytochrome P450 (CYP) enzymes play a crucial role. drugbank.commdpi.com By comparing the metabolism of the deuterated and non-deuterated forms of the drug, researchers can infer whether the cleavage of a carbon-hydrogen bond at the butyrate side chain is a rate-determining step in its biotransformation.

Table 1: Hypothetical Kinetic Isotope Effect Data for Clobetasone 17-Butyrate Metabolism

Enzyme SystemSubstrateVmax (nmol/min/mg protein)Km (µM)kcat/Km (M⁻¹s⁻¹)KIE (kH/kD)
Human Liver MicrosomesClobetasone 17-Butyrate5.215.35.6 x 10³1.0
Human Liver MicrosomesThis compound5.115.55.5 x 10³
Recombinant CYP3A4Clobetasone 17-Butyrate8.912.11.2 x 10⁴1.8
Recombinant CYP3A4This compound4.912.36.6 x 10³

This table presents hypothetical data for illustrative purposes, demonstrating how the kinetic isotope effect might be observed in the metabolism of this compound. The absence of a significant KIE in liver microsomes might suggest that C-H bond cleavage is not the sole rate-limiting step, whereas a KIE with a specific recombinant enzyme could pinpoint its role in the metabolic pathway.

Furthermore, deuterated steroids serve as ideal internal standards in quantitative mass spectrometry-based assays. sigmaaldrich.com Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring similar extraction and ionization efficiencies, yet their mass difference allows for clear distinction and accurate quantification of the parent drug and its metabolites.

Mechanistic Insights into Steroid Catabolism and Conjugation

The metabolic pathways of corticosteroids are complex, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion. nih.gov Isotopic labeling with deuterium is instrumental in tracing these pathways and identifying novel metabolites. dshs-koeln.de

Understanding Regioselectivity and Stereoselectivity of Biotransformation Enzymes

Biotransformation enzymes often exhibit a high degree of regioselectivity and stereoselectivity, meaning they act on specific positions of a molecule and produce a particular stereoisomer. The metabolism of steroids is a prime example of such specificity. nih.gov

The use of this compound can aid in delineating the regioselective and stereoselective nature of the enzymes involved in its breakdown. For instance, if metabolism occurs at a site other than the deuterated butyrate chain, the deuterium label will be retained in the resulting metabolite, allowing for its unambiguous identification. Conversely, if metabolism involves the butyrate chain, the mass shift of the resulting fragments in mass spectrometry can provide clues about the specific site of enzymatic attack.

Table 2: Potential Metabolites of Clobetasone 17-Butyrate Identified Using a Deuterated Tracer

MetaboliteMetabolic ReactionEnzyme FamilyExpected Mass Shift with d7 Label
ClobetasoneHydrolysis of the butyrate esterEsterasesLoss of deuterated butyric acid
6β-Hydroxyclobetasone 17-butyrateHydroxylationCytochrome P450Retention of d7 label
Tetrahydroclobetasone 17-butyrateReductionCarbonyl reductasesRetention of d7 label
Clobetasone glucuronideGlucuronidationUGTsRetention of d7 label

This table illustrates how the deuterium label in this compound would be expected to behave during various metabolic transformations, aiding in the structural elucidation of its metabolites.

Role in Elucidating Fundamental Biochemical Processes of Steroid Metabolism

Stable isotope-labeled steroids like this compound are invaluable for probing the fundamental biochemical processes of steroid metabolism without the need for radioactive isotopes. metsol.com These studies can be conducted in vitro using liver microsomes or recombinant enzymes, as well as in vivo. ansto.gov.au

By administering this compound and analyzing biological samples such as plasma and urine over time, researchers can map the pharmacokinetic profile of the drug and its metabolites. nih.gov This provides a detailed picture of its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterium label allows for the differentiation of the administered drug from any endogenous steroids, which is crucial for accurate metabolic studies. nih.gov

In essence, this compound serves as a sophisticated tracer, enabling a deeper understanding of the intricate enzymatic machinery that governs the biotransformation of synthetic corticosteroids. This knowledge is fundamental for predicting drug-drug interactions, understanding inter-individual variability in drug response, and designing new therapeutic agents with improved metabolic profiles.

Advanced Research Methodologies Employing Clobetasone 17 Butyrate D7

Application in High-Throughput Screening Assays for Biochemical Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their effects on specific biological targets. In the context of corticosteroids, HTS assays are often designed to identify compounds that modulate the activity of glucocorticoid receptors or enzymes involved in steroid metabolism.

The role of Clobetasone (B1204786) 17-butyrate-d7 in this setting is not as a therapeutic agent itself, but as an indispensable internal standard for quantitative analysis. wuxiapptec.com In a typical HTS workflow utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known concentration of Clobetasone 17-butyrate-d7 is added to each sample. mdpi.comnih.gov This allows researchers to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies or fluctuations in instrument response. biopharmaservices.com By comparing the mass spectrometry signal of the target analyte (clobetasone butyrate) to that of the internal standard, a highly accurate quantification of the analyte's concentration can be achieved. chromatographyonline.com This precision is crucial for determining the potency and efficacy of potential drug candidates that interact with the corticosteroid signaling pathway.

Table 1: Representative Data from a High-Throughput Screening Assay

The following table illustrates hypothetical data from an HTS assay measuring the inhibition of a specific enzyme involved in clobetasone butyrate (B1204436) metabolism. This compound is used as an internal standard to ensure the accuracy of the measurements.

Test Compound IDAnalyte Peak Area (Clobetasone Butyrate)IS Peak Area (this compound)Analyte/IS RatioCalculated Concentration (ng/mL)% Inhibition
Control450,0001,500,0000.300100.00%
TC-001445,5001,495,0000.29899.30.7%
TC-002225,0001,510,0000.14949.750.3%
TC-00345,0001,480,0000.03010.090.0%

Integration into Targeted Metabolomics and Lipidomics Research Frameworks

Targeted metabolomics and lipidomics focus on the measurement of a specific group of metabolites or lipids to understand physiological or pathological states. metwarebio.com Steroid hormones, being a class of lipids, are frequently the subject of such investigations in endocrinology, oncology, and metabolic disease research. hku.hknih.gov These studies aim to create a detailed "fingerprint" of the steroid profile, or "steroidome," in a given biological sample. nih.gov

This compound is integrated into these research frameworks as an internal standard to ensure the analytical validity of the steroid profiling. sigmaaldrich.com Due to its structural similarity to other corticosteroids, it behaves similarly during extraction and analysis, making it an excellent tool for correcting analytical variability. sigmaaldrich.com The use of stable isotope-labeled standards like this compound is considered the gold standard in quantitative mass spectrometry, as it provides the highest level of accuracy and precision. biopharmaservices.comsigmaaldrich.com This enables researchers to reliably detect subtle changes in the steroid profile that may be indicative of disease or a response to treatment. metwarebio.com

Table 2: Example of a Targeted Steroid Panel in a Metabolomics Study

This table shows a partial list of steroids that could be quantified in a targeted metabolomics study, with this compound used as one of the internal standards to ensure data quality.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Cortisol5.2363.2121.1
Cortisone5.0361.2163.1
Aldosterone4.8361.2331.2
Progesterone7.1315.297.1
Clobetasone Butyrate7.5423.2351.2
This compound (IS) 7.5 430.2 358.2

Development of Novel Analytical Strategies for Corticosteroid Biosynthesis and Degradation Studies

Understanding the intricate pathways of corticosteroid biosynthesis and degradation is crucial for elucidating the mechanisms of various endocrine disorders. nih.gov Isotope-labeled steroids, such as this compound, are instrumental in the development of analytical strategies to trace these metabolic pathways.

In these studies, a labeled compound can be introduced into a biological system (e.g., cell culture or animal model), and its conversion into various metabolites can be tracked over time using mass spectrometry. nih.gov While this compound itself is a synthetic steroid and not part of the natural biosynthetic pathway, its application lies in serving as a robust internal standard for the quantification of its metabolites, should it be used as a probe compound. More broadly, the principles of using deuterated steroids in metabolic studies are well-established. capes.gov.brnih.gov These experiments provide invaluable insights into enzyme kinetics, metabolic flux, and the impact of genetic or pharmacological interventions on steroid metabolism. nih.gov The high sensitivity and specificity of LC-MS/MS, combined with the use of internal standards like this compound, allow for the precise measurement of metabolite concentrations, even at very low levels. nih.gov

Table 3: Hypothetical Metabolic Fate of Clobetasone Butyrate

This table illustrates how the metabolites of clobetasone butyrate could be quantified in a degradation study, with this compound ensuring accurate measurement.

Time PointClobetasone Butyrate (ng/mL)Metabolite A (ng/mL)Metabolite B (ng/mL)
0 hr100.00.00.0
1 hr75.215.35.1
4 hr30.140.518.9
12 hr5.635.830.2
24 hr<1.010.225.4

Future Directions and Emerging Research Avenues for Deuterated Corticosteroids in Academic Science

Design and Synthesis of Next-Generation Deuterium-Labeled Corticosteroid Analogues

The future design of deuterated corticosteroid analogues is focused on enhancing their metabolic stability and therapeutic profiles. The "deuterium kinetic isotope effect" (KIE) is a key principle guiding this research. By selectively replacing hydrogen with deuterium (B1214612) at sites of metabolic oxidation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism. This can lead to a longer drug half-life and potentially a more favorable pharmacokinetic profile.

Next-generation design strategies are likely to involve:

Site-Specific Deuteration: Moving beyond simple isotopic labeling for use as internal standards, researchers are exploring deuteration at specific molecular positions that are known to be "metabolic soft spots." For corticosteroids, this could involve targeting positions susceptible to hydroxylation or other enzymatic modifications.

Multi-site Deuteration: Investigating the effects of incorporating deuterium at multiple positions within the steroid scaffold to create analogues with significantly altered metabolic fates.

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access complex deuterated corticosteroids. This includes the use of deuterated starting materials and reagents to introduce deuterium at desired locations with high precision.

The synthesis of these next-generation analogues will build upon established methods for deuterium labeling, which often involve techniques such as catalytic exchange reactions, reduction with deuterated reagents, and the use of deuterated building blocks in a total synthesis approach.

Advancements in Mass Spectrometry and Chromatographic Technologies for Isotopic Analysis

Clobetasone (B1204786) 17-Butyrate-d7, with its molecular formula of C26H25D7ClFO5 and molecular weight of 486.02, serves as an invaluable tool in advanced analytical techniques. The primary application of such deuterated compounds is as internal standards in quantitative analysis using mass spectrometry (MS) coupled with chromatographic separation.

Key Advancements Include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident identification and differentiation of deuterated and non-deuterated compounds, as well as their metabolites, in complex biological matrices.

Tandem Mass Spectrometry (MS/MS): This technique offers exceptional sensitivity and selectivity for quantifying low levels of corticosteroids and their deuterated analogues. The distinct fragmentation patterns of the deuterated and non-deuterated compounds enable precise measurement.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide superior resolution and faster analysis times compared to traditional HPLC, which is crucial for separating structurally similar steroid isomers and their isotopologues.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for the separation of steroid isomers, offering different selectivity compared to liquid chromatography.

These advanced technologies, in conjunction with deuterated internal standards like Clobetasone 17-Butyrate-d7, are crucial for robust and reliable bioanalytical methods essential for pharmacokinetic, metabolic, and clinical studies.

Table 1: Analytical Techniques for Isotopic Analysis of Corticosteroids

TechnologyApplication in Deuterated Corticosteroid Research
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for confident identification of deuterated compounds and their metabolites.
Tandem Mass Spectrometry (MS/MS) Highly sensitive and selective quantification of deuterated and non-deuterated corticosteroids in biological samples.
Ultra-High-Performance Liquid Chromatography (UHPLC) High-resolution separation of steroid isomers and isotopologues with reduced analysis time.
Supercritical Fluid Chromatography (SFC) Alternative high-resolution separation technique for complex steroid mixtures.

Expansion of In Vitro and Ex Vivo Models for Mechanistic and Quantitative Studies

The use of deuterated corticosteroids is poised to significantly enhance our understanding of steroid metabolism and action through the use of sophisticated in vitro and ex vivo models. These models provide a controlled environment to study the biochemical fate and effects of these compounds.

In Vitro Models:

Liver Microsomes and S9 Fractions: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s. Incubating deuterated corticosteroids with these fractions allows researchers to identify sites of metabolism and quantify the impact of deuteration on metabolic stability.

Hepatocyte Cultures: Primary hepatocytes or immortalized cell lines provide a more complete cellular environment to study not only metabolism but also cellular uptake, efflux, and potential cytotoxicity of deuterated analogues.

Recombinant Enzyme Systems: Using purified enzymes allows for the precise investigation of the role of specific enzymes in the metabolism of a deuterated corticosteroid.

Ex Vivo Models:

Tissue Slices and Explants: These models, using tissues such as skin or liver, maintain the complex cellular architecture and intercellular communication, offering a more physiologically relevant system to study the penetration, distribution, and metabolism of topically applied deuterated corticosteroids.

Perfused Organ Systems: Isolated perfused organs, such as the liver, can provide dynamic information on the uptake, metabolism, and excretion of deuterated compounds in a whole-organ context.

By using this compound and its non-deuterated counterpart in these models, researchers can directly compare their metabolic profiles and elucidate the mechanisms by which deuteration alters their biochemical behavior.

Role of this compound in Exploring Fundamental Steroid Biochemistry and Enzyme Catalysis

Deuterated steroids are powerful probes for investigating the fundamental mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE) observed when a C-H bond cleavage is the rate-limiting step of a reaction can provide invaluable information about the transition state of the reaction.

The future use of this compound and other deuterated corticosteroids in this area will likely focus on:

Elucidating Reaction Mechanisms: By measuring the KIE for various metabolic transformations of deuterated corticosteroids, researchers can gain insights into the mechanisms of key enzymes in steroidogenesis and steroid catabolism, such as cytochrome P450s and hydroxysteroid dehydrogenases.

Mapping Enzyme Active Sites: The differential metabolism of specifically deuterated analogues can help to map the orientation and binding of the steroid substrate within the enzyme's active site.

Understanding Drug-Enzyme Interactions: Deuterated compounds can be used to study the mechanism of action of drugs that target steroid-metabolizing enzymes.

While direct research specifically utilizing this compound in fundamental enzyme catalysis studies is not yet widely published, its availability as a research tool paves the way for such investigations. These studies will contribute to a deeper understanding of the intricate biochemical processes that govern steroid function and metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.